C-reaktives Protein (CRP) (201-206)

Übersicht

Beschreibung

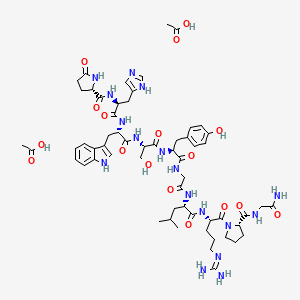

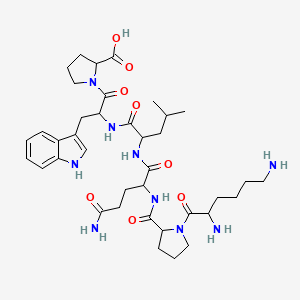

C-Reactive Protein (CRP) (201-206) is a fragment of C-Reactive Protein, which is a prototypic marker of inflammation . It is a cardiovascular risk marker and may promote atherogenesis . The molecular formula of CRP (201-206) is C38H57N9O8 .

Molecular Structure Analysis

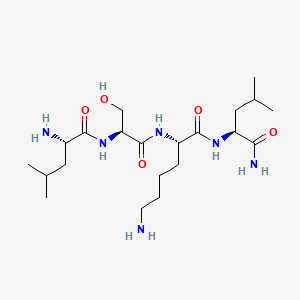

The molecular weight of CRP (201-206) is 767.9 g/mol . The IUPAC name is (2 S )-1- [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-5-amino-2- [ [ (2 S )-1- [ (2 S )-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of CRP (201-206) include a molecular weight of 767.9 g/mol, a hydrogen bond donor count of 8, and a XLogP3 of -1.8 .Wissenschaftliche Forschungsanwendungen

Entzündungsregulation

CRP, ein Mitglied der Pentraxinfamilie, spielt wichtige Rollen in der angeborenen Immunität {svg_1} {svg_2}. Es erkennt pathogene Mikroben und geschädigte Zellen, aktiviert das Komplementsystem und löst Reaktionen von phagozytischen Zellen aus {svg_3} {svg_4}. Die Rolle von CRP als Regulator der Entzündung ist nicht vollständig verstanden {svg_5} {svg_6}.

Risikomarker für Herz-Kreislauf-Erkrankungen

Hohe CRP-Spiegel schützen Mäuse vor Endotoxinschock {svg_7} {svg_8}. CRP wurde als ein aktiver Vermittler der Entzündung im Zusammenhang mit der Atherosklerose und akuten Herz-Kreislauf-Erkrankungen in die Diskussion einbezogen {svg_9} {svg_10}. Es gilt als Risikomarker für Herz-Kreislauf-Erkrankungen und kann die Atherosklerose fördern {svg_11}.

Hemmung der Neutrophilenadhäsion

CRP-Peptid 201–206 induzierte die Ablösung von L-Selektin von humanen Neutrophilen und hemmte die L-Selektin-vermittelte Adhäsion von Neutrophilen an TNF-α-aktivierte HCAECs unter nicht-statischen Bedingungen {svg_12} {svg_13}.

Hemmung der Thrombozytenadhäsion

CRP-Peptid 201–206 milderte auch die scherinduzierte Hochregulierung der Expression von P-Selektin auf Thrombozyten, die Thrombozyten-induzierte Aufnahme von Neutrophilen und die anschließende homotype Neutrophilenadhäsion in humanem Vollblut {svg_14} {svg_15}.

Antithrombozytenadhäsionsaktionen

Anti-CD32, aber nicht Anti-CD16 oder Anti-CD64 mAb, verhinderte effektiv die inhibitorischen Wirkungen von CRP-Peptid 201–206 {svg_16} {svg_17}. Dies deutet darauf hin, dass CRP-Peptid 201–206-FcγRII (CD32)-Interaktionen potente antineutrophile und antithrombozytäre Adhäsionsaktionen vermitteln {svg_18} {svg_19}.

Potenzielle therapeutische Anwendungen

Die Ergebnisse in Bezug auf die antineutrophilen und antithrombozytären Adhäsionswirkungen von CRP-Peptid 201–206 eröffnen neue Perspektiven für die Begrenzung von Entzündungen und Thrombosen, die der koronaren Herzkrankheit zugrunde liegen {svg_20} {svg_21}.

Wirkmechanismus

Target of Action

C-Reactive Protein (CRP) (201-206) is a fragment of the C-Reactive Protein (CRP), a plasma protein that is evolutionarily conserved . CRP is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine (PC) . It plays a vital role in host defense and inflammation, metabolic function, and scavenging .

Mode of Action

CRP has the ability for calcium-dependent binding to exogenous and endogenous molecules having phosphocholine, followed by activation of the classical complement pathway . Accumulating evidence indicates that pentameric CRP (pCRP) dissociates into monomeric CRP (mCRP) and most proinflammatory actions of CRP are only expressed following dissociation of its native pentameric assembly into mCRP . The dissociation of CRP into mCRP altogether promotes the ligand-binding capability .

Biochemical Pathways

CRP is mainly synthesized and secreted by the liver in a cytokine-mediated response to infection or inflammation and circulates as a pentamer (pCRP) in plasma . It is involved in the innate immunity due to its functional properties including complement activation, phagocytosis, and apoptosis .

Pharmacokinetics

It is known that crp is predominantly produced in the liver and regulated by pro-inflammatory cytokines .

Result of Action

The primary result of CRP’s action is the regulation of local inflammation . mCRP emerges to be the main conformation of CRP that participates in the regulation of local inflammation . It is also involved in several host defense-related functions based on its ability to recognize foreign pathogens and damaged cells of the host, and initiates pathogen elimination by interacting with humoral and cellular effector systems in the blood .

Action Environment

Environmental factors such as low pH, absence of calcium, increased temperature, urea chelation, or binding to activated platelets, apoptotic/necrotic cells, and microparticles can induce continuous structural changes in pentameric CRP to form mCRP . These factors can significantly influence the action, efficacy, and stability of CRP.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFIGAVNLUVKI-PUEDFKRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

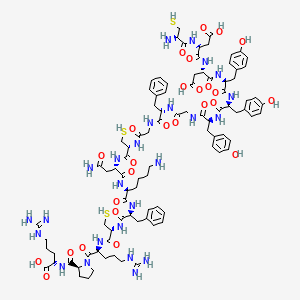

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.